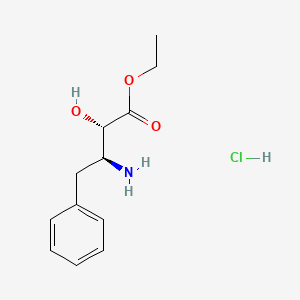

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid ethyl ester hydrochloride

Descripción

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid ethyl ester hydrochloride (CAS: 1011264-01-9) is a chiral organic compound with a molecular formula of C₁₂H₁₈ClNO₂ and a molecular weight of 251.73 g/mol . It features a β-hydroxy-α-amino acid ester structure with a phenyl group at the C4 position. The ethyl ester and hydrochloride salt enhance its solubility in organic solvents and aqueous media, respectively, making it a valuable intermediate in pharmaceutical synthesis, particularly for chiral drug development.

Propiedades

Número CAS |

327107-53-9 |

|---|---|

Fórmula molecular |

C12H18ClNO3 |

Peso molecular |

259.73 g/mol |

Nombre IUPAC |

ethyl (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoate;hydrochloride |

InChI |

InChI=1S/C12H17NO3.ClH/c1-2-16-12(15)11(14)10(13)8-9-6-4-3-5-7-9;/h3-7,10-11,14H,2,8,13H2,1H3;1H/t10-,11-;/m0./s1 |

Clave InChI |

GEVXCKDMGYHHTD-ACMTZBLWSA-N |

SMILES isomérico |

CCOC(=O)[C@H]([C@H](CC1=CC=CC=C1)N)O.Cl |

SMILES canónico |

CCOC(=O)C(C(CC1=CC=CC=C1)N)O.Cl |

Origen del producto |

United States |

Métodos De Preparación

Asymmetric Nitroaldol (Henry) Reaction

Primary Reference : EP0657415B1

This method employs nitroaldol condensation between chiral aminoaldehyde derivatives and nitromethane under basic conditions. The stereoselectivity is dictated by the choice of protective groups and catalysts:

- Aminoaldehyde Precursor : (S)-3-Phenyl-2-phthaloylaminopropanal.

- Catalyst : Lanthanum/(R)-1,1'-bi-2-naphthol complex (0.05 M in THF).

- Conditions : Reaction at −30°C for 5–17 hours in tetrahydrofuran (THF) with nitromethane (20 equiv).

- Outcome : Erythro-selective addition yields (2S,3S)-3-phthaloylamino-1-nitro-4-phenyl-2-butanol with 83–98% diastereomeric excess (de).

Data Table 1: Stereoselectivity with Rare Earth Catalysts

| Catalyst | Temp (°C) | Time (h) | Yield (%) | de (A:B) |

|---|---|---|---|---|

| La/(R)-binaphthol | −30 | 5 | 83 | 98:2 |

| Sm/(R)-binaphthol | −50 | 72 | 79 | 97:3 |

| Nd/(R)-binaphthol | −50 | 72 | 78 | 94:6 |

Nitromethyl to Carboxyl Conversion

Primary Reference : EP0657415B1, US20060135784A1

The nitro group is oxidized to a carboxyl group under acidic conditions:

- Reagents : 12 N HCl at 100°C for 24 hours.

- Mechanism : Acidic hydrolysis followed by decarboxylation.

- Intermediate : (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid.

Esterification and Salt Formation

Primary Reference : EP0077274B1

- Esterification : Reaction with ethanol in the presence of thionyl chloride (SOCl₂) or HCl gas.

- Hydrochloride Salt Formation : Crystallization from ethanol/HCl yields the final product.

- Purity : >99% enantiomeric excess (ee) after recrystallization in ethyl acetate/hexane.

Alternative Methodologies

Evans Oxazolidinone Alkylation

Primary Reference : Ch_13.pdf

- Chiral Auxiliary : (4R)-3-(3’S)-3’-(Phenylbutanoyl)-4-(phenylmethyl)-2-oxazolidinone.

- Alkylation : Enolate formation with dibutylboron triflate, followed by bromination and azide displacement.

- Deprotection : LiOH/H₂O₂ hydrolysis to yield the free amino acid.

Enzymatic Resolution

Primary Reference : US20060135784A1

- Substrate : Racemic 3-amino-2-hydroxy-4-phenylbutyric acid ethyl ester.

- Enzyme : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether.

- Outcome : Kinetic resolution achieves 85% ee for the (2S,3S)-isomer.

Critical Process Parameters

Solvent Systems

- Crystallization : Aromatic hydrocarbons (toluene) or ethyl acetate/isopropyl acetate mixtures.

- Reaction Medium : THF or dichloromethane for nitroaldol reactions.

Temperature Control

Protective Groups

- Amino Protection : Phthaloyl (for erythro-selectivity), t-butoxycarbonyl (Boc).

- Hydroxy Protection : Acetyl or trimethylsilyl (TMS).

Analytical Characterization

- HPLC : C18 column, water/acetonitrile (55:45), 210 nm detection.

- NMR : Key signals for (2S,3S)-isomer: δ 3.34 (d, J = 7.8 Hz), 4.42–4.63 (m), 7.08–7.19 (m).

- Optical Rotation : [α]D²⁰ = −146° (c = 1.02, chloroform).

Industrial-Scale Considerations

- Catalyst Recycling : Lanthanum/binaphthol complexes can be recovered via filtration.

- Yield Optimization : 68–85% overall yield from aminoaldehyde precursors.

- Cost Drivers : Rare earth catalysts (~$200/g) and chiral ligands.

Análisis De Reacciones Químicas

Ester Hydrolysis and Saponification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive intermediates.

Key Findings :

-

Hydrolysis rates increase with temperature, with optimal yields above 80°C .

-

Ethyl acetate and toluene are preferred solvents for maintaining stereochemical integrity .

Nucleophilic Substitution at the Amino Group

The primary amino group participates in acylation, alkylation, and sulfonylation reactions.

Key Findings :

-

Acylation proceeds efficiently in aprotic solvents like dichloromethane (DCM) .

-

Steric hindrance from the β-hydroxy group slows reaction kinetics compared to unhindered amines .

Functionalization of the Hydroxyl Group

The secondary hydroxyl group undergoes esterification and oxidation under controlled conditions.

Key Findings :

Salt Formation and Crystallization

The hydrochloride salt form enhances stability and crystallinity.

Key Findings :

Stability and Degradation

The compound is sensitive to heat and moisture:

Key Recommendations :

Aplicaciones Científicas De Investigación

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid ethyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound can be used to study enzyme-catalyzed reactions and stereoselective processes.

Mecanismo De Acción

The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

(S)-(+)-2-Amino-4-phenylbutyric Acid Ethyl Ester Hydrochloride (CAS: 90891-21-7)

- Molecular Formula : C₆H₅(CH₂)₂CH(NH₂)CO₂C₂H₅·HCl

- Molecular Weight : 243.73 g/mol .

- Key Differences: The phenyl group is located at the C4 position of the butyric acid chain, unlike the C3-hydroxy and C4-phenyl substitution in the target compound.

- Applications : Primarily used in peptide synthesis but less versatile in hydroxylation-dependent catalytic processes compared to the target compound.

(2S,3S)-2-Amino-3-(4-hydroxyphenyl)butyric Acid Ethyl Ester (CAS: 2472560-89-5)

(2R,3S)-3-Phenylisoserine Ethyl Ester Hydrochloride (CAS: 257947-33-4)

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric Acid (Unesterified Form)

- Molecular Formula: C₁₀H₁₃NO₃ (free acid).

- Key Differences: Lacks the ethyl ester, reducing lipophilicity and limiting its use in esterase-mediated prodrug strategies. Higher acidity due to the free carboxylic acid group, impacting solubility in non-polar solvents.

- Applications : Primarily a precursor for ester derivatives like the target compound.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Target Compound | 1011264-01-9 | C₁₂H₁₈ClNO₂ | 251.73 | (2S,3S), C4-phenyl, ethyl ester, HCl salt |

| (S)-(+)-2-Amino-4-phenylbutyric acid ethyl ester·HCl | 90891-21-7 | C₁₁H₁₆ClNO₂ | 243.73 | C4-phenyl, no C2 hydroxyl |

| (2S,3S)-2-Amino-3-(4-hydroxyphenyl)butyric acid ethyl ester | 2472560-89-5 | C₁₂H₁₇NO₃ | 223.27 | 4-hydroxyphenyl, no HCl salt |

| (2R,3S)-3-Phenylisoserine ethyl ester·HCl | 257947-33-4 | C₁₁H₁₅ClNO₃ | 245.70 | Propanoic acid backbone, (2R,3S) isomer |

Actividad Biológica

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid ethyl ester hydrochloride, commonly referred to as a derivative of phenylbutyric acid, has garnered attention for its potential biological activities. This compound is known for its structural similarity to several biologically active molecules, which positions it as a subject of interest in pharmacological research.

- Molecular Formula : CHNO

- Molecular Weight : 195.215 g/mol

- CAS Number : 62023-62-5

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 195.215 g/mol |

| CAS Number | 62023-62-5 |

The biological activity of this compound primarily involves its role as an inhibitor of certain enzymes and receptors. Its structural features allow it to interact with various biological pathways, particularly those related to neurotransmission and metabolic processes.

- Neurotransmitter Modulation : This compound has been shown to influence the levels of neurotransmitters in the brain, potentially offering therapeutic benefits in conditions like depression and anxiety.

- Enzyme Inhibition : It exhibits inhibitory effects on enzymes such as transaminases, which are crucial for amino acid metabolism. This inhibition can lead to altered metabolic pathways that may be beneficial in certain clinical contexts.

Antimicrobial Properties

Research indicates that derivatives of phenylbutyric acid possess antimicrobial properties. A study highlighted the effectiveness of similar compounds against various pathogens, suggesting a potential application in treating infections caused by resistant strains of bacteria .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Studies

- Case Study on Neuroprotection : A study conducted on neuronal cell lines revealed that treatment with this compound resulted in a significant decrease in cell death induced by oxidative stress. The mechanism was attributed to the modulation of antioxidant enzyme activity .

- Antimicrobial Activity Assessment : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition of bacterial growth, supporting its potential as a therapeutic agent against bacterial infections .

Research Findings

Recent research has expanded our understanding of the biological activity of this compound:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can effectively inhibit certain transaminases, which play a role in amino acid metabolism and neurotransmitter synthesis .

- Potential Therapeutic Applications : Given its ability to modulate neurotransmitter levels and its protective effects on neuronal cells, there is growing interest in exploring this compound's applications in treating psychiatric disorders and neurodegenerative diseases .

Q & A

Q. What are the recommended methods for synthesizing (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid ethyl ester hydrochloride?

The synthesis typically involves microbial fermentation followed by chemical modification. For example, Streptomyces neyagawaensis SL-387 can produce precursor amino acid derivatives in a defined medium containing DL-3-amino-3-phenylpropionic acid . Subsequent esterification of the carboxylic acid group with ethanol under acidic conditions (e.g., HCl catalysis) yields the ethyl ester hydrochloride salt. Key steps include protecting the amino and hydroxyl groups during synthesis to prevent undesired side reactions, followed by deprotection and purification via recrystallization from methanol/ethyl acetate mixtures .

Q. How is the compound characterized to confirm its stereochemical purity?

Stereochemical purity is confirmed using:

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., orthogonal crystal system P2₁2₁2₁ with unit cell parameters a=5.268 Å, b=6.786 Å, c=46.941 Å) .

- Chiral HPLC : Resolves stereoisomers; epimers may co-elute under standard conditions but separate with modified chromatographic parameters .

- NMR spectroscopy : Distinct chemical shifts for stereocenters (e.g., δ 3.8–4.2 ppm for hydroxyl and ester protons) .

Q. What are the primary biochemical applications of this compound in research settings?

The compound is a potent enkephalinase inhibitor, enhancing met-enkephalin-induced antinociception by preventing peptide degradation . It is used to study opioid receptor signaling pathways and neuropathic pain mechanisms. Derivatives like AHPA-Val (IC₅₀ = 1.2 µg/mL) show 6-fold greater inhibitory activity than bestatin, making them valuable for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal structure influence the compound’s stability and solubility?

The crystal lattice forms alternating polar/nonpolar bilayers stabilized by hydrogen bonds. Chloride ions act as hydrogen-bond acceptors, coordinating with ammonium (N–H···Cl) and hydroxyl (O–H···Cl) groups in a tetrahedral geometry. This network enhances thermal stability but reduces aqueous solubility due to strong intermolecular interactions. Solubility can be modulated by disrupting these bonds with polar aprotic solvents (e.g., DMSO) .

Q. What experimental strategies resolve data contradictions arising from stereoisomeric impurities?

- Dynamic HPLC : Adjust mobile phase pH or temperature to separate co-eluting epimers .

- Chiral derivatization : Use Marfey’s reagent (FDAA) to form diastereomers for LC-MS analysis .

- Stereoselective synthesis : Optimize reaction conditions (e.g., low temperature, chiral catalysts) to minimize racemization .

Q. What mechanistic insights explain its inhibitory activity against enkephalinase?

The compound mimics the transition state of enkephalin hydrolysis. The hydroxyl group coordinates with the enzyme’s zinc ion, while the phenyl group occupies a hydrophobic pocket. Competitive inhibition is confirmed via kinetic assays (Ki values in the nM range). Molecular docking studies reveal hydrogen bonds between the amino group and catalytic residues (e.g., Glu₃₈₄ in neprilysin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.